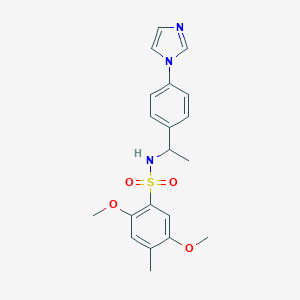
N-(1-(4-(1H-imidazol-1-yl)phenyl)ethyl)-2,5-dimethoxy-4-methylbenzenesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(1-(4-(1H-imidazol-1-yl)phenyl)ethyl)-2,5-dimethoxy-4-methylbenzenesulfonamide is a useful research compound. Its molecular formula is C20H23N3O4S and its molecular weight is 401.5g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
作用机制
Target of Action
It contains an imidazole ring, which is a common structural motif in many biologically active compounds . Imidazole derivatives are known to interact with various targets, including enzymes like Nitric Oxide Synthase .
Mode of Action
The exact mode of action of this compound is currently unknown due to the lack of specific studies. Imidazole derivatives are known to interact with their targets through various mechanisms, often involving the formation of hydrogen bonds with key amino acids in the target protein .
Pharmacokinetics
Imidazole derivatives are generally well absorbed and can be metabolized by various enzymatic pathways .
Result of Action
Based on the known effects of similar imidazole derivatives, it could potentially influence cellular processes by modulating the activity of its target proteins .
生物活性
N-(1-(4-(1H-imidazol-1-yl)phenyl)ethyl)-2,5-dimethoxy-4-methylbenzenesulfonamide is a compound of considerable interest in medicinal chemistry, particularly for its potential biological activities. This article provides a detailed overview of its synthesis, biological activity, and relevant research findings.
Chemical Structure and Synthesis
The compound features a complex structure that includes an imidazole ring, which is known for its biological versatility. The synthesis of this compound typically involves multi-step reactions that may include the formation of the imidazole moiety followed by the introduction of various substituents on the aromatic rings.
Biological Activity Overview
The biological activities of this compound have been investigated across various studies. Key areas of focus include:
- Anticancer Activity : Several studies have demonstrated that compounds containing imidazole derivatives exhibit significant cytotoxic effects against various cancer cell lines. For instance, derivatives similar to this compound showed greater activity against colon cancer (HT-29) cells compared to breast cancer (MCF-7) cells, indicating a selective anticancer potential .
- Mechanism of Action : The mechanism often involves the inhibition of DNA synthesis and induction of apoptosis in cancer cells. In vitro studies have shown that certain imidazole-based compounds can cause DNA fragmentation and activate apoptotic pathways in HT-29 cells .
- Antibacterial Properties : The compound's structural features suggest potential antibacterial activity. Compounds with similar imidazole structures have been reported to exhibit activity against both Gram-positive and Gram-negative bacteria, including resistant strains like MRSA .
Table 1: Summary of Biological Activities
Case Study: Anticancer Activity
In a study investigating the anticancer properties of imidazole derivatives, this compound was evaluated alongside other compounds. The results indicated that it exhibited significant cytotoxic effects on HT-29 cells with an IC50 value lower than that observed for MCF-7 cells. This suggests a promising avenue for further development as an anticancer agent targeting specific types of tumors .
Case Study: Antibacterial Activity
Another study explored the antibacterial effects of various imidazole derivatives. The compound demonstrated effective inhibition against common bacterial strains, showcasing its potential as a therapeutic agent in treating infections caused by resistant bacteria. The minimum inhibitory concentration (MIC) values were comparable to standard antibiotics, indicating its viability as an alternative treatment option .
属性
IUPAC Name |
N-[1-(4-imidazol-1-ylphenyl)ethyl]-2,5-dimethoxy-4-methylbenzenesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O4S/c1-14-11-19(27-4)20(12-18(14)26-3)28(24,25)22-15(2)16-5-7-17(8-6-16)23-10-9-21-13-23/h5-13,15,22H,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLRXCIWYYPHBLX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1OC)S(=O)(=O)NC(C)C2=CC=C(C=C2)N3C=CN=C3)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














